molecular formula C7H6BrNO4S B1378657 4-Bromo-2-methanesulfonyl-1-nitrobenzene CAS No. 1423033-81-1

4-Bromo-2-methanesulfonyl-1-nitrobenzene

Cat. No. B1378657
M. Wt: 280.1 g/mol
InChI Key: MJIYRXLQEHKRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methanesulfonyl-1-nitrobenzene is a chemical compound with the CAS Number: 1423033-81-1 . It has a molecular weight of 280.1 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-2-(methylsulfonyl)-1-nitrobenzene . The InChI code is 1S/C7H6BrNO4S/c1-14(12,13)7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthetic Chemistry Applications

4-Bromo-2-methanesulfonyl-1-nitrobenzene can be inferred to play a significant role in synthetic chemistry, particularly in the synthesis of complex organic molecules. For instance, derivatives of nitrobenzene have been utilized in the preparation of compounds like methanesulfon-m-anisidide, which is produced through an elegant process from starting materials including nitrobenzene derivatives (Devarenne, Mabed, & Caminada, 2008). Similarly, the synthesis of N‐(3‐[18F]Fluoropropyl)‐2β‐carbomethoxy‐3β‐(4‐iodophenyl)nortropane from a bromo-nitrobenzene sulfonyloxy precursor highlights the utility of such compounds in the preparation of radiopharmaceuticals (Klok, Klein, Herscheid, & Windhorst, 2006).

Electrochemical Studies

Compounds related to 4-Bromo-2-methanesulfonyl-1-nitrobenzene have been studied for their electrochemical properties. The reactivity of the radical anions of nitrobenzene derivatives in ionic liquids suggests potential applications in electrochemical synthesis and sensors (Ernst et al., 2013). Such studies can guide the development of electrochemical applications of 4-Bromo-2-methanesulfonyl-1-nitrobenzene.

Precursor in Organic Reactions

As a precursor, the compound can be implicated in various organic reactions, such as electrophilic bromination (Okada et al., 2003). These studies show the versatility of nitrobenzene derivatives in facilitating bromination reactions, suggesting similar uses for 4-Bromo-2-methanesulfonyl-1-nitrobenzene in synthesizing brominated organic compounds.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-bromo-2-methylsulfonyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4S/c1-14(12,13)7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIYRXLQEHKRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methanesulfonyl-1-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-methanesulfonyl-1-nitrobenzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-methanesulfonyl-1-nitrobenzene
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-methanesulfonyl-1-nitrobenzene
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-methanesulfonyl-1-nitrobenzene
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-methanesulfonyl-1-nitrobenzene
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-methanesulfonyl-1-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.